2-Amino-5-nitrobenzenesulfonic acid ammonium salt
Overview
Description
The compound 2-Amino-5-nitrobenzenesulfonic acid ammonium salt is closely related to the compounds studied in the provided papers. While the exact ammonium salt is not directly mentioned, the papers discuss similar compounds with nitro and amino groups attached to a benzene ring, which are sulfonated. These compounds are of interest due to their hydrogen-bonding capabilities and potential applications in various chemical processes .
Synthesis Analysis
The synthesis of related compounds involves the use of sodium hydroxide solution to act on specific precursors. For instance, the sodium salt of 4-amino-3-nitrobenzenesulfonic acid is prepared by reacting ethyl [(4-chlorosulfonyl-2-nitro)-phenyl]carbamate with dilute sodium hydroxide. This process highlights the importance of the position of substituents on the benzene ring, as the N-ethoxycarbonyl group ortho to a nitro group is selectively removed by the base . This information suggests that the synthesis of 2-Amino-5-nitrobenzenesulfonic acid ammonium salt might involve similar strategic placement of functional groups and selective reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Amino-5-nitrobenzenesulfonic acid ammonium salt is characterized by the presence of hydrogen bonds. For example, the structure of 2-amino-5-nitroanilinium chloride and bromide salts shows that the amine group meta to the nitro group is protonated, and these compounds form extensive hydrogen-bonded structures. The geometry of the amine group and its interactions with halide ions are crucial in determining the overall three-dimensional structure of these compounds .
Chemical Reactions Analysis
The chemical behavior of these compounds is influenced by their ability to form hydrogen bonds. The presence of nitro and amino groups allows for various hydrogen-bonding interactions with halide ions, which can lead to the formation of different ring structures and extended networks. These interactions are not only important for the solid-state structure but also for the reactivity of the compounds. For example, the strength of the N-H···O(nitro) interactions has been estimated to be in the range of 20-30 kJ mol(-1), which is significant for chemical stability and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-5-nitrobenzenesulfonic acid ammonium salt can be inferred from the related compounds studied. The ability to form hydrogen bonds significantly affects the solubility, melting point, and other physical properties. The solid-state structures obtained from X-ray crystallography and supported by DFT and MP2 calculations provide insights into the stability and potential applications of these compounds. The detailed analysis of these properties is essential for understanding the behavior of these compounds in various environments and for their potential use in industrial applications .
Scientific Research Applications
1. Synthesis and Chemical Properties
2-Amino-5-nitrobenzenesulfonic acid ammonium salt is utilized in various chemical syntheses. For instance, its related compounds, such as sodium 4-Amino-3-nitro-benzenesulfonate, are synthesized through specific chemical reactions, demonstrating the compound's utility in chemical synthesis (Rosevear & Wilshire, 1982).
2. Hydrogen Bonding Studies
Research on hydrogen bonding in compounds like 2-amino-5-nitroanilinium chloride and bromide reveals insights into molecular geometry and interactions. These studies are crucial for understanding molecular structures and designing new materials (Geiger & Parsons, 2014).
3. Antimicrobial Applications
The compound has been used in the synthesis of antimicrobial agents. For instance, a 4-aminobenzenesulfonic acid–chloro–triazine adduct treated with cotton fabrics showed significant antimicrobial activity, indicating potential applications in healthcare and textile industries (Son, Kim, Ravikumar, & Lee, 2006).
4. Environmental Impact and Treatment
Investigations into the photocatalytic mineralization of nitrogen-containing benzene derivatives, including those related to 2-Amino-5-nitrobenzenesulfonic acid ammonium salt, provide insights into environmental remediation techniques. This is crucial for managing the environmental impact of chemical compounds (Piccinini, Minero, Vincenti, & Pelizzetti, 1997).
5. Analysis and Detection
The compound and its derivatives are also relevant in analytical chemistry. For example, techniques like HPLC-MS are used for detecting acidic contaminants including nitrobenzenesulfonic acids, demonstrating the compound’s importance in analytical methodologies (Schmidt, Buetehorn, & Steinbach, 2004).
6. Process Optimization in Synthesis
Research on optimizing the synthesis process, such as in the case of 2-amino-5-chloro-4-methylbenzenesulfonic acid, showcases the industrial application and process efficiency enhancement for similar compounds (Li et al., 2015).
properties
IUPAC Name |
azanium;2-amino-5-nitrobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5S.H3N/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,7H2,(H,11,12,13);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDLSNRCCDDGQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])N.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063424 | |
Record name | Ammonium 2-amino-5-nitrobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-nitrobenzenesulfonic acid ammonium salt | |
CAS RN |
4346-51-4 | |
Record name | Benzenesulfonic acid, 2-amino-5-nitro-, ammonium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4346-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 2-amino-5-nitro-, ammonium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ammonium 2-amino-5-nitrobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ammonium 2-amino-5-nitrobenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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